Distinct DNA Sequence Recognition: Saframycin S Binds 5′-CGG and 5′-CTA That Are Not Recognized by Saframycin A
In a direct head-to-head complementary-strand MPE·Fe(II) footprinting study on an EcoRI/HindIII restriction fragment of pBR322 DNA, saframycin S exhibited a strong footprint at the 5′-CGG sequence, whereas saframycin A showed no detectable affinity for this sequence motif. Additionally, saframycin S uniquely bound to 5′-CTA sequences, a recognition site not observed for saframycin A. Both antibiotics share preference for 5′-GGG and 5′-GGC sequences [1]. In a subsequent 1992 study using exonuclease III stop assays on two restriction fragments, the differential recognition of 5′-CCG and 5′-CTA was confirmed to be a property of all OH-leaving-group-containing saframycins (S, Mx1, Mx3) but absent in the CN-containing saframycin A [2]. This differential DNA-sequence targeting means that the genomic loci alkylated by saframycin S are not a subset of those targeted by saframycin A.
| Evidence Dimension | DNA binding sequence selectivity (footprinting on pBR322 DNA) |
|---|---|
| Target Compound Data | Strong footprint at 5′-CGG and 5′-CTA; also binds 5′-GGG and 5′-GGC |
| Comparator Or Baseline | Saframycin A: no affinity for 5′-CGG; does not bind 5′-CTA; binds 5′-GGG and 5′-GGC |
| Quantified Difference | Qualitative difference in DNA sequence recognition repertoire; saframycin S recognizes at least two additional sequence motifs (5′-CGG, 5′-CTA) not bound by saframycin A |
| Conditions | pBR322 EcoRI/HindIII fragment; pH 7.4 buffer, 9.5 mM dithiothreitol, 37°C; antibiotic-to-DNA ratio r′ = 0.6 |
Why This Matters
For researchers investigating sequence-specific DNA alkylation or the genomic pharmacology of tetrahydroisoquinoline antitumor agents, saframycin S provides access to DNA target sequences that saframycin A cannot engage, making compound selection critical for experiments probing sequence-dependent mechanisms of action.
- [1] Rao KE, Lown JW. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid. Chem Res Toxicol. 1990 May-Jun;3(3):262-7. doi: 10.1021/tx00015a012. PMID: 2131839. View Source
- [2] Rao KE, et al. DNA sequence selectivities in the covalent bonding of antibiotic saframycins Mx1, Mx3, A, and S deduced from MPE.Fe(II) footprinting and exonuclease III stop assays. Biochemistry. 1992 Dec 8;31(48):12076-82. doi: 10.1021/bi00163a016. PMID: 1457404. View Source
